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Compound of Interest

Compound Name: Orion

Cat. No.: B1682460

This technical guide provides an in-depth overview of the core therapeutic applications
stemming from entities associated with the name "Orion," with a primary focus on the clinical-
stage and marketed pharmaceutical products of Orion Corporation, a Finnish pharmaceutical
company. This document is intended for researchers, scientists, and drug development
professionals, offering detailed insights into mechanisms of action, experimental protocols of
pivotal clinical trials, and quantitative data to support further research and development. The
guide also briefly covers other entities bearing the "Orion" name in the therapeutic space.

Orion Corporation: Small Molecule Therapeutics

Orion Corporation has a long history of developing innovative pharmaceuticals. Their current
therapeutic focus includes oncology, neurology, and respiratory diseases. This section details
the technical specifications of their key therapeutic assets.

Darolutamide (Nubega®, ODM-201) - Oncology

Darolutamide is a second-generation, non-steroidal androgen receptor inhibitor (ARi) with a
distinct chemical structure that limits its passage across the blood-brain barrier. It is approved
for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and
metastatic hormone-sensitive prostate cancer (mHSPC).

Darolutamide exhibits a multi-faceted inhibition of the androgen receptor (AR) signaling
pathway, a key driver of prostate cancer cell growth and survival.[1][2] Its mechanism involves:
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o Competitive Inhibition: Darolutamide directly competes with androgens, such as testosterone
and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[2]

« Inhibition of Nuclear Translocation: It prevents the activated AR from moving from the
cytoplasm into the cell nucleus.[1][3]

« Inhibition of DNA Binding: Darolutamide blocks the binding of the activated AR to androgen
response elements (ARES) on the DNA, thereby inhibiting the transcription of AR target
genes.[3]

o Activity Against AR Mutants: Darolutamide has shown efficacy against certain AR mutants
that can confer resistance to other anti-androgen therapies.[4]

The following diagram illustrates the signaling pathway of the androgen receptor and the points
of inhibition by darolutamide.
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Figure 1: Mechanism of Action of Darolutamide

The following table summarizes the in vitro potency of darolutamide and its metabolites against

the androgen receptor.
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ARAMIS Trial (NCT02200614)

Objective: To evaluate the efficacy and safety of darolutamide in men with high-risk non-

metastatic castration-resistant prostate cancer (hnmCRPC).[6][7]

Design: A multicenter, randomized, double-blind, placebo-controlled Phase Il trial.[6][7]

Patient Population: Approximately 1,500 patients with nmCRPC and a prostate-specific
antigen doubling time (PSADT) of 10 months or less.[7][8]

Intervention: Patients were randomized in a 2:1 ratio to receive either 600 mg of

darolutamide orally twice daily or a matching placebo, in addition to continuing androgen
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deprivation therapy (ADT).[7][8]

e Primary Endpoint: Metastasis-free survival (MFS).[6][7]

» Key Secondary Endpoints: Overall survival (OS), time to pain progression, time to first
cytotoxic chemotherapy, and time to first symptomatic skeletal event (SSE).[8]

ARANOTE Trial (NCT04736199)

¢ Objective: To assess the efficacy and safety of darolutamide in combination with ADT in
patients with metastatic hormone-sensitive prostate cancer (MHSPC).[9][10]

o Design: Arandomized, double-blind, placebo-controlled Phase 11l study.[9][10]
o Patient Population: 669 patients with mHSPC.[9][11]

« Intervention: Patients were randomized 2:1 to receive 600 mg of darolutamide twice daily or
a matching placebo, both in combination with ADT.[9][11]

e Primary Endpoint: Radiological progression-free survival (rPFS).[9][10]

The workflow for a typical Phase Il clinical trial like ARAMIS or ARANOTE is depicted below.
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Figure 2: Generalized Phase Il Clinical Trial Workflow

Levosimendan (Simdax®) - Cardiovascular

Levosimendan is a calcium sensitizer used for the short-term treatment of acutely

decompensated severe chronic heart failure.
Levosimendan has a dual mechanism of action:

» Calcium Sensitization: It increases the sensitivity of cardiac troponin C to calcium, which
enhances cardiac contractility without significantly increasing intracellular calcium
concentration and myocardial oxygen demand.[12][13]
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» Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular
smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[14]

This dual action improves cardiac function and hemodynamics in patients with acute heart
failure.

The signaling pathway for Levosimendan is illustrated in the diagram below.
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Figure 3: Mechanism of Action of Levosimendan

The following table presents the binding affinity of levosimendan to its target.

Dissociation

Compound Target Complex Constant (KD) Reference
(mM)
_ cNTnC(C35S/C84S)-
Levosimendan 8 [15]

Ca2+-cTnl147-163

. cNTNnC(C35S/C84S)-
Levosimendan 0.7 [15]
Ca2+-cTnl144-163
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REVIVE Il Trial

» Objective: To evaluate the efficacy and safety of levosimendan in patients with acute
decompensated heart failure.[16]

» Design: Arandomized, double-blind, placebo-controlled trial.[16]

o Patient Population: 600 patients hospitalized for worsening heart failure with a left ventricular
ejection fraction of < 35% and dyspnea at rest despite intravenous diuretics.[17]

« Intervention: Patients were randomized to receive a 24-hour infusion of levosimendan (6-12
1g/kg bolus followed by 0.1-0.2 pg/kg/min infusion) or a matching placebo, in addition to
standard care.[16][17]

e Primary Endpoint: A composite of clinical signs and symptoms of acute decompensated
heart failure over 5 days.[17]

LION-HEART Trial (NCT01536132)

Objective: To assess the efficacy and safety of intermittent intravenous administration of
levosimendan in outpatients with advanced chronic heart failure.[18][19]

o Design: A multicenter, randomized, double-blind, placebo-controlled trial.[18][19]
» Patient Population: 69 outpatients with advanced chronic heart failure.[18][20]

« Intervention: Patients were randomized 2:1 to receive a 6-hour intravenous infusion of
levosimendan (0.2 pg/kg/min without bolus) or placebo every 2 weeks for 12 weeks.[18][19]

e Primary Endpoint: Effect on serum concentrations of N-terminal pro-B-type natriuretic
peptide (NT-proBNP).[19]

ODM-208 (Opevesostat/MK-5684) - Oncology

ODM-208 is an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1l
enzyme, being developed for the treatment of hormone-dependent cancers like prostate
cancer.
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ODM-208 targets the first and rate-limiting step in steroid biosynthesis, the conversion of
cholesterol to pregnenolone, which is catalyzed by the CYP11A1 enzyme.[21][22] By inhibiting
CYP11A1, ODM-208 is designed to suppress the production of all steroid hormones and their
precursors that can activate the androgen receptor signaling pathway.[23][24] This
comprehensive inhibition of steroidogenesis is a novel approach to treating castration-resistant
prostate cancer.

The steroidogenesis pathway and the point of inhibition by ODM-208 are shown below.
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Figure 4: Mechanism of Action of ODM-208 (Opevesostat)
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OMAHAL Trial (NCT06136624)

e Objective: To evaluate ODM-208/MK-5684 in combination with hormone replacement
therapy (HRT) in patients with later-line metastatic castration-resistant prostate cancer
(mCRPC).[23][25]

o Design: Arandomized, open-label Phase Il trial.[23][26]

» Patient Population: Approximately 1,200 patients who have failed one prior new hormonal
agent (NHA) and one or two prior taxane-based chemotherapies.[23][25]

¢ Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or an
alternative NHA (abiraterone or enzalutamide).[23][26]

e Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS),
stratified by AR ligand-binding domain (LBD) mutation status.[23][24]

OMAHA2a Trial (NCT06136650)

Objective: To evaluate ODM-208/MK-5684 plus HRT in patients with front-line mCRPC.[23]
[25]

» Design: Arandomized, open-label Phase Il trial.[23][26]
o Patient Population: An estimated 1,500 patients who have failed one prior NHA.[23][25]

« Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or a
physician's choice of NHA.[23][25]

e Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS),
stratified by AR LBD mutation status.[23][26]

Other "Orion" Entities in the Therapeutic Landscape

It is important to distinguish Orion Corporation from other life science companies that share the
"Orion" name.

Orion Therapeutics
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Orion Therapeutics is a biotechnology company focused on RNA therapeutics. Their
proprietary GENESYS™ delivery platform utilizes bio-inspired lipopeptides to package and
deliver RNA drug payloads. This platform is designed to be agnostic to the nucleic acid payload
and aims to provide safe and targeted delivery to tissues that have been challenging to reach
with other technologies.

Orion Biotechnology

Orion Biotechnology is a company dedicated to the discovery and development of therapeutics
targeting G Protein-Coupled Receptors (GPCRS). They are developing candidates against
novel obesity targets and leveraging their proprietary PROcisionX™ discovery platform to
engineer analogs of natural ligands with optimized pharmacological properties.

Conclusion

The "Orion" name is associated with significant innovation in the therapeutic landscape, with
Orion Corporation being a major contributor through its development of small molecule drugs
for oncology and cardiovascular diseases. The detailed mechanistic understanding and robust
clinical evaluation of drugs like darolutamide and levosimendan, along with the promising
pipeline including ODM-208, underscore the potential for continued advancements in patient
care. The distinct technological platforms of Orion Therapeutics and Orion Biotechnology
further highlight the diverse approaches being taken to address unmet medical needs under
the "Orion" banner. This guide provides a foundational technical overview to aid researchers
and drug development professionals in their understanding of these important therapeutic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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